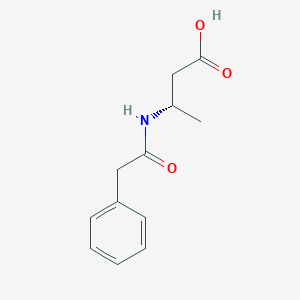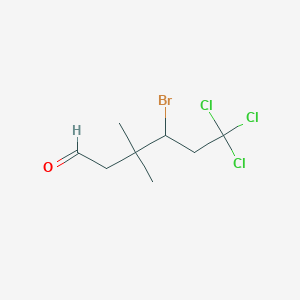
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom, three chlorine atoms, and two methyl groups attached to a hexanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound. For instance, starting with 3,3-dimethylhexanal, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the synthesis.
化学反応の分析
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid.
Reduction: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated aldehydes and their reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Chloro-6,6,6-trichloro-3,3-dimethylhexanal: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is unique due to the specific combination of halogen atoms and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
65604-63-9 |
|---|---|
分子式 |
C8H12BrCl3O |
分子量 |
310.4 g/mol |
IUPAC名 |
4-bromo-6,6,6-trichloro-3,3-dimethylhexanal |
InChI |
InChI=1S/C8H12BrCl3O/c1-7(2,3-4-13)6(9)5-8(10,11)12/h4,6H,3,5H2,1-2H3 |
InChIキー |
ATEDDMHYNYYSIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=O)C(CC(Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


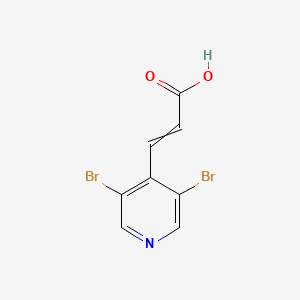
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
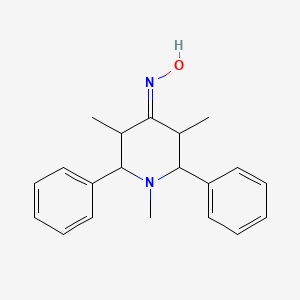
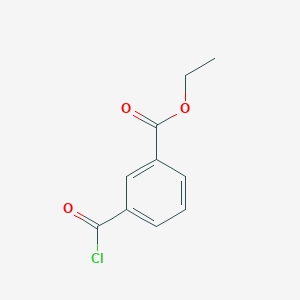

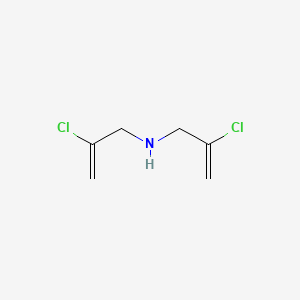

![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
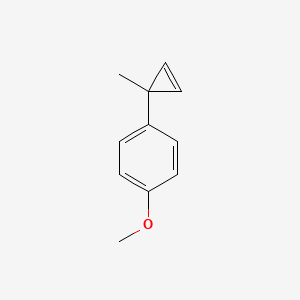
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


